N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

Catalog No.
S4429387
CAS No.
M.F
C16H20ClN3O2
M. Wt
321.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-y...

Product Name

N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide

IUPAC Name

N-(4-chlorophenyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide

Molecular Formula

C16H20ClN3O2

Molecular Weight

321.80 g/mol

InChI

InChI=1S/C16H20ClN3O2/c17-10-5-7-11(8-6-10)18-15(21)9-14-16(22)20-13-4-2-1-3-12(13)19-14/h5-8,12-14,19H,1-4,9H2,(H,18,21)(H,20,22)

InChI Key

RUBITVVMWYOUKW-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC2C(C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)Cl

The exact mass of the compound N-(4-chlorophenyl)-2-(3-oxodecahydro-2-quinoxalinyl)acetamide is 321.1244046 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group and a decahydroquinoxaline moiety. The compound has garnered interest in the field of medicinal chemistry due to its potential pharmacological applications, particularly in pain management and neurobiology. Its molecular formula is C16H19ClN2OC_{16}H_{19}ClN_{2}O, with a molecular weight of approximately 306.79 g/mol. The presence of the chlorophenyl group enhances its biological activity, while the decahydroquinoxaline structure contributes to its pharmacological properties.

Typical for amides and heterocycles. Key reactions include:

  • Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding carboxylic acids and amines.
  • Acylation: The amine group can react with acylating agents, resulting in the formation of different acetamide derivatives.
  • Reduction: The ketone functionality in the quinoxaline moiety may be reduced to form alcohols or other derivatives under appropriate conditions.

These reactions highlight the compound's versatility and potential for further chemical modifications.

Research indicates that N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide exhibits significant biological activity, particularly as an antagonist at the κ-opioid receptor. This receptor is involved in pain modulation and various neurobiological processes. Binding to this receptor may lead to analgesic effects without the typical side effects associated with traditional opioids, making it a candidate for developing new pain management therapies. Additionally, studies suggest that this compound may have anti-inflammatory properties, further enhancing its therapeutic potential.

The synthesis of N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of Decahydroquinoxaline: This can be achieved through cyclization reactions involving appropriate precursors.
  • Acylation: The decahydroquinoxaline derivative is then reacted with 4-chloroaniline using acetic anhydride or other acylating agents to form the final acetamide product.

Alternative synthesis routes may vary based on specific laboratory protocols and available reagents.

N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several notable applications:

  • Pharmaceutical Research: Its interaction with opioid receptors makes it a candidate for developing new analgesics.
  • Neuroscience Studies: It may be used in research focused on pain pathways and neurobiological mechanisms.
  • Chemical Biology: The compound can serve as a tool for studying receptor-ligand interactions in biological systems.

Interaction studies have focused on N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide's binding affinity and efficacy at κ-opioid receptors. These studies typically employ radiolabeled ligands and competitive binding assays to evaluate how well this compound interacts with the receptor compared to known ligands. Preliminary findings suggest that it has a favorable binding profile, indicating potential as a therapeutic agent in pain management.

Several compounds share structural similarities with N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
N-(3,4-dichlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamideC16H19Cl2N3O2C_{16}H_{19}Cl_{2}N_{3}O_{2}Contains dichlorophenyl group; studied for similar pharmacological effects
N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamideC14H10Cl3NOC_{14}H_{10}Cl_{3}NOImpurity reference material; related to non-steroidal anti-inflammatory drugs
N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolinyl]sulfanyl}acetamideC18H20ClNO3SC_{18}H_{20}ClNO_3SFeatures ethoxyphenyl group; potential for diverse biological activities

These comparisons illustrate the diversity within this class of compounds while highlighting the unique structural characteristics of N-(4-chlorophenyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide that may contribute to its distinct biological activity.

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

321.1244046 g/mol

Monoisotopic Mass

321.1244046 g/mol

Heavy Atom Count

22

Dates

Last modified: 04-15-2024

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